molecular formula C13H11NO4 B11866953 1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione CAS No. 62844-44-4

1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione

Cat. No.: B11866953
CAS No.: 62844-44-4
M. Wt: 245.23 g/mol
InChI Key: CVUDFQLLADIXNA-UHFFFAOYSA-N
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Description

1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione is a chemical compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione typically involves the reaction of 8-hydroxyquinoline with butane-1,2-dione under specific conditions. One common method includes the use of triethylamine as a catalyst in a solvent such as acetonitrile at room temperature . This reaction is notable for its clean profile and straightforward procedure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with potential biological activities. These products can be further modified to enhance their properties for specific applications .

Scientific Research Applications

1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and antiviral agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Uniqueness: 1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound for research and industrial applications .

Properties

CAS No.

62844-44-4

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

1-(8-hydroxy-2-oxo-1H-quinolin-5-yl)butane-1,2-dione

InChI

InChI=1S/C13H11NO4/c1-2-9(15)13(18)8-3-5-10(16)12-7(8)4-6-11(17)14-12/h3-6,16H,2H2,1H3,(H,14,17)

InChI Key

CVUDFQLLADIXNA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O

Origin of Product

United States

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